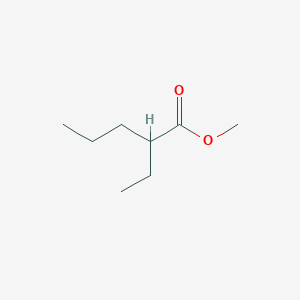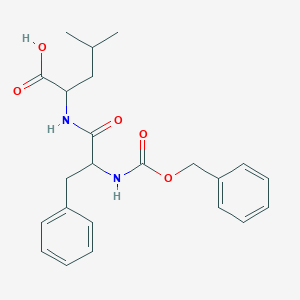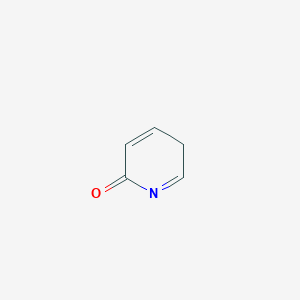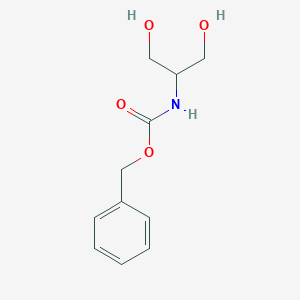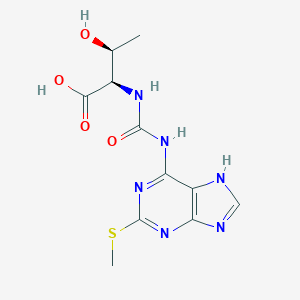
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, also known as 2-MeS-ATP, is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of ATP, which is a critical energy molecule in living organisms. The modification of ATP to 2-MeS-ATP has resulted in a molecule that exhibits unique properties, making it useful in various research fields.
Mechanism Of Action
The mechanism of action of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is based on its ability to mimic the structure and function of ATP. This molecule can bind to ATP-binding sites in enzymes and ion channels, leading to changes in their activity. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine can be phosphorylated by kinases, leading to the activation of downstream signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine are diverse and depend on the specific research application. In general, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been shown to modulate the activity of various enzymes and ion channels. It has also been shown to regulate intracellular calcium levels and activate purinergic receptors. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the role of ATP in various physiological processes, including muscle contraction, neurotransmission, and immune cell function.
Advantages And Limitations For Lab Experiments
The use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in lab experiments has several advantages. Firstly, it is a stable molecule that can be easily synthesized and stored. Secondly, it exhibits unique properties that make it useful in various research applications. However, there are also some limitations to the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine. Firstly, it is a relatively expensive molecule, which may limit its use in some research applications. Secondly, its modification may alter its properties, making it difficult to compare its effects with those of ATP.
Future Directions
There are several future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research. Firstly, it can be used to study the role of ATP in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Secondly, it can be used to develop new drugs that target ATP-dependent enzymes and ion channels. Additionally, the development of new synthesis methods for 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine may lead to the discovery of new derivatives with unique properties and applications.
Conclusion:
In conclusion, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule exhibits unique properties that make it useful in various research fields. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. It has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. The future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research are diverse and promising.
Synthesis Methods
The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine involves the modification of ATP by replacing the oxygen atom at the 2' position with a sulfur atom and adding a threonine group at the 6' position. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. Several methods have been developed for the synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, including chemical synthesis and enzymatic synthesis.
Scientific Research Applications
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. This molecule has been used as a tool to study the function of ATP-dependent enzymes and ion channels. It has also been used as a substrate for various enzymes, including kinases, phosphatases, and ATPases. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the regulation of intracellular calcium levels and the activation of purinergic receptors.
properties
CAS RN |
132603-04-4 |
|---|---|
Product Name |
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine |
Molecular Formula |
C11H14N6O4S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylsulfanyl-7H-purin-6-yl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C11H14N6O4S/c1-4(18)5(9(19)20)14-10(21)15-8-6-7(13-3-12-6)16-11(17-8)22-2/h3-5,18H,1-2H3,(H,19,20)(H3,12,13,14,15,16,17,21)/t4-,5+/m0/s1 |
InChI Key |
UATAXLMJXKUHHR-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
Other CAS RN |
132603-04-4 |
synonyms |
2-methylthio-N(6)-(N-threonylcarbonyl)adenine mS(2)tc(6)Ade |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



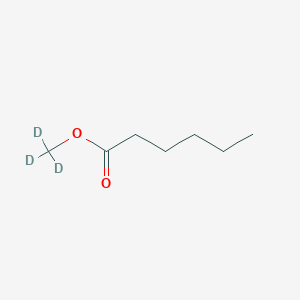
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

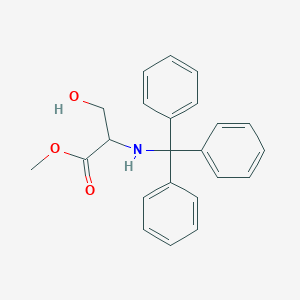
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
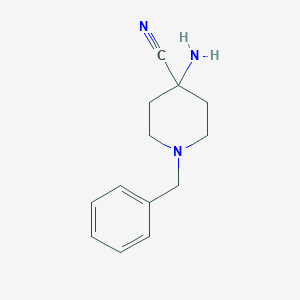
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)


